2-(Methylsulfanyl)-4-piperidino-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-(Methylsulfanyl)-4-piperidino-6-(trifluoromethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine ring substituted with a methylsulfanyl group at the 2-position, a piperidino group at the 4-position, and a trifluoromethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfanyl)-4-piperidino-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of 2-chloro-4-piperidino-6-(trifluoromethyl)pyrimidine, which is then subjected to nucleophilic substitution with a methylsulfanyl group.
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Step 1: Synthesis of 2-chloro-4-piperidino-6-(trifluoromethyl)pyrimidine
Reagents: 2,4-dichloro-6-(trifluoromethyl)pyrimidine, piperidine
Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions.
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Step 2: Nucleophilic Substitution
Reagents: 2-chloro-4-piperidino-6-(trifluoromethyl)pyrimidine, sodium methylthiolate
Conditions: The reaction is performed in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can undergo reduction reactions, although these are less common due to the stability of the aromatic system.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methylthiolate, various nucleophiles
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Reduced pyrimidine derivatives
Substitution: Various substituted pyrimidines depending on the nucleophile used
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Material Science: Its unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biology and Medicine:
Pharmacology: The compound has potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors involved in metabolic pathways.
Biological Probes: It can be used in the development of probes for studying biological systems, due to its ability to interact with various biomolecules.
Industry:
Agrochemicals: Potential use in the development of new pesticides or herbicides.
Polymers: Incorporation into polymer matrices to modify physical properties.
Mechanism of Action
The mechanism by which 2-(Methylsulfanyl)-4-piperidino-6-(trifluoromethyl)pyrimidine exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the piperidino group can improve binding affinity and selectivity.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activity, particularly in the central nervous system.
Comparison with Similar Compounds
- 2-(Methylsulfanyl)-4-piperazino-6-(trifluoromethyl)pyrimidine
- 2-(Methylsulfanyl)-4-morpholino-6-(trifluoromethyl)pyrimidine
Comparison:
- 2-(Methylsulfanyl)-4-piperazino-6-(trifluoromethyl)pyrimidine: Similar structure but with a piperazino group instead of a piperidino group, which may affect its binding properties and biological activity.
- 2-(Methylsulfanyl)-4-morpholino-6-(trifluoromethyl)pyrimidine: Contains a morpholino group, potentially altering its solubility and reactivity compared to the piperidino derivative.
Uniqueness: The presence of the trifluoromethyl group in 2-(Methylsulfanyl)-4-piperidino-6-(trifluoromethyl)pyrimidine imparts unique electronic properties, enhancing its stability and lipophilicity. The combination of the piperidino and methylsulfanyl groups further distinguishes it from similar compounds, potentially offering unique interactions with biological targets.
Properties
IUPAC Name |
2-methylsulfanyl-4-piperidin-1-yl-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3S/c1-18-10-15-8(11(12,13)14)7-9(16-10)17-5-3-2-4-6-17/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBURWQUJXDXJJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)N2CCCCC2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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